4-Bromo-N-(4-nitrophenyl)benzamide
Description
Significance of N-Arylbenzamide Scaffolds in Modern Chemical Research
The N-arylbenzamide scaffold is a core structural motif found in a multitude of biologically active compounds and functional materials. These structures, characterized by an amide linkage between a benzoic acid derivative and an aniline (B41778) derivative, offer a versatile platform for synthetic modification. mdpi.com The rigidity imparted by the partial double bond character of the C-N amide bond, combined with the potential for diverse substitution on the aromatic rings, allows for the fine-tuning of a molecule's properties. mdpi.com This adaptability has made N-arylbenzamides prominent in fields such as medicinal chemistry, where they have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor agonists. tandfonline.comnih.gov For instance, derivatives of N-arylbenzamides have shown potential as LRRK2 inhibitors for Parkinson's disease and as FGFR1 inhibitors for non-small cell lung cancer. nih.govtandfonline.com
Rationale for Investigating Bromo- and Nitro-Substituted Benzamides
The introduction of bromo and nitro functional groups onto the N-arylbenzamide scaffold is a deliberate strategy to modulate the compound's physicochemical and biological properties. The bromine atom, a halogen, is known to influence a molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can affect crystal packing and protein-ligand binding. nih.gov
The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring to which it is attached. libretexts.org This electronic perturbation can influence the reactivity of the molecule and its ability to engage in intermolecular interactions. The presence of both bromo and nitro substituents on the benzamide (B126) framework creates a unique electronic and steric environment, making these compounds interesting candidates for a variety of studies.
Overview of Key Academic Research Domains for 4-Bromo-N-(4-nitrophenyl)benzamide
Research on this compound and its isomers has spanned several key domains within chemistry. A primary focus has been on its synthesis and structural characterization. nih.gov X-ray crystallography studies have been instrumental in determining the three-dimensional structure of these molecules, revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.govnih.gov These structural insights are crucial for understanding the compound's physical properties and for designing related molecules with specific desired conformations.
Furthermore, the compound has been investigated for its potential in materials science and medicinal chemistry. The presence of the bromo and nitro groups makes it a potential building block for more complex molecules with applications in these areas. For example, related N-arylbenzamide structures have been explored for their antimicrobial and enzyme-inhibiting activities. nanobioletters.comnih.gov
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
62507-50-0 |
|---|---|
Molecular Formula |
C13H9BrN2O3 |
Molecular Weight |
321.13 g/mol |
IUPAC Name |
4-bromo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
CJNOQHFTPGQBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Bromo N 4 Nitrophenyl Benzamide
Classical Amidation Approaches for Benzamide (B126) Synthesis
The most conventional and widely employed method for synthesizing 4-Bromo-N-(4-nitrophenyl)benzamide is through classical amidation, which involves the formation of an amide bond between a carboxylic acid derivative and an amine.
Condensation Reactions Utilizing 4-Bromobenzoyl Chloride and 4-Nitroaniline (B120555) Derivatives
The cornerstone of classical amidation for this specific benzamide is the condensation reaction between 4-bromobenzoyl chloride and a 4-nitroaniline derivative. In this reaction, the highly reactive acyl chloride (4-bromobenzoyl chloride) readily reacts with the nucleophilic amino group of the 4-nitroaniline. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide linkage.
Several studies have successfully demonstrated this approach. For instance, the synthesis of the closely related 4-Bromo-N-(2-nitrophenyl)benzamide was achieved by reacting equimolar quantities of 4-bromobenzoyl chloride and 2-nitroaniline (B44862). nih.gov Similarly, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide has been synthesized from 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline. nih.gov A general procedure involves dissolving the reactants in a suitable solvent and often heating the mixture to drive the reaction to completion. nih.govnanobioletters.com
Optimization of Reaction Conditions: Solvent Effects, Base Selection, Temperature Control, and Stoichiometric Ratios
The efficiency and yield of the amidation reaction are highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving the desired product in high purity and quantity.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Dichloromethane (CH2Cl2), acetonitrile, and acetone (B3395972) are commonly used solvents for this type of condensation. nih.govnanobioletters.commdpi.com For example, the synthesis of 4-Bromo-N-(2-nitrophenyl)benzamide was successfully carried out in acetonitrile, refluxing for one hour. nih.gov In another instance, anhydrous acetone was used as the solvent for the synthesis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, with the reaction mixture being refluxed for four hours. nih.gov
Base Selection: A base is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. The presence of HCl can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA). mdpi.comresearchgate.net These bases are non-nucleophilic and effectively scavenge the acid without competing in the main reaction. The use of triethylamine has been documented in the synthesis of related amide-based compounds. mdpi.com
Temperature Control: The reaction temperature is another critical factor. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. nanobioletters.comresearchgate.net For example, the reaction between 4-bromobenzoyl chloride and 2-nitroaniline is typically carried out at reflux temperature in acetonitrile. nih.gov Conversely, some procedures initiate the reaction at 0°C, particularly during the addition of the amine, to control the initial exothermic reaction before allowing it to proceed at room temperature. nanobioletters.com
Stoichiometric Ratios: The ratio of the reactants can also impact the yield. While equimolar quantities of the acyl chloride and aniline are often used, a slight excess of one of the reactants may be employed to ensure complete conversion of the limiting reagent. nih.gov For instance, in the synthesis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, a slight excess of the aniline derivative was used (1.40 mmol of aniline to 0.91 mmol of acyl chloride). nih.gov
The following table summarizes the reaction conditions from various studies:
| Reactants | Solvent | Base | Temperature | Time | Yield | Reference |
| 4-Bromobenzoyl chloride, 2-Nitroaniline | Acetonitrile | Not specified | Reflux | 1 hr | Not specified | nih.gov |
| 4-Bromobenzoyl chloride, 4-Methoxy-2-nitroaniline | Anhydrous Acetone | Not specified | Reflux | 4 hrs | Not specified | nih.gov |
| Substituted Benzoic Acid, 4-Nitroaniline | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine | Room Temperature | 8 hrs | Not specified | mdpi.com |
| Carboxylic Acid, Amine | Dichloromethane (CH2Cl2) | Not specified | 0°C to Room Temperature | 8 hrs | 60-83% | nanobioletters.com |
| Acid Chloride, 4-Nitroaniline | Toluene | DIPEA | Room Temperature | Not specified | Not specified | researchgate.net |
Palladium-Catalyzed C-N Coupling Reactions
In addition to classical amidation, modern cross-coupling reactions catalyzed by transition metals, particularly palladium, have emerged as powerful tools for the formation of C-N bonds.
Application of Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This methodology can be conceptually applied to the synthesis of this compound by coupling 4-bromobenzamide (B181206) with 1-halo-4-nitrobenzene or, alternatively, by coupling 4-bromoaniline (B143363) with N-(4-nitrophenyl)formamide followed by deformylation. While direct synthesis of the target compound using this method is not explicitly detailed in the provided context, the principles of Buchwald-Hartwig amination are well-established for the synthesis of N-aryl amides. researchgate.net
Investigation of Catalytic Systems: Catalyst Precursors and Ligand Design
The success of a Buchwald-Hartwig amination reaction hinges on the choice of the catalytic system, which comprises a palladium precursor and a supporting ligand.
Catalyst Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)2), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and various palladium(II) chloride complexes. These precursors are reduced in situ to the active palladium(0) species that enters the catalytic cycle.
Ligand Design: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst decomposition. Bulky, electron-rich phosphine (B1218219) ligands are typically the most effective for Buchwald-Hartwig amination. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)3), and various biarylphosphine ligands such as XPhos, SPhos, and RuPhos. The specific choice of ligand depends on the nature of the coupling partners. The design and selection of these ligands are critical for achieving high yields and turnover numbers in the catalytic process. mdpi.comresearchgate.net
Derivatization Reactions and Functional Group Interconversions of this compound
The chemical scaffold of this compound presents multiple sites for synthetic modification, allowing for the generation of a diverse library of derivatives. The primary sites for functional group interconversion are the nitro group and the bromine atom. These transformations are crucial for developing analogues and probing the molecule's chemical and biological properties.
Selective Reduction of the Nitro Group to an Amino Functionality
The reduction of the nitro group on the N-phenyl ring to a primary amine is a key transformation, as the resulting amino group serves as a versatile synthetic handle for further derivatization. This conversion yields N-(4-aminophenyl)-4-bromobenzamide, a valuable intermediate. In synthetic organic chemistry, the reduction of aromatic nitro compounds is a fundamental step because the amine functionality is an active site for producing a majority of derivatives. jsynthchem.com Aromatic amines are critical precursors for various industrial products, including dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com
Achieving selective reduction of the nitro group without affecting the amide linkage or the carbon-bromine bond is essential. Several methods are available for the chemoselective reduction of nitroaromatics. jsynthchem.comrsc.org
Commonly employed reagent systems include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a classic and effective method. This approach is often clean and high-yielding.
Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are well-established methods for nitro group reduction.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.
Modern Catalytic Systems: More recent methodologies utilize novel catalytic systems to enhance selectivity and efficiency. For instance, a system of sodium borohydride (B1222165) (NaBH₄) with a nickel catalyst, such as Ni(PPh₃)₄ or Ni(acac)₂, in a solvent like ethanol (B145695) has been developed for the effective reduction of nitro compounds to their corresponding amines. jsynthchem.comrsc.orgjsynthchem.com Sodium borohydride itself is a moderate reducing agent for carbonyls but not typically for nitro groups; its reductive power is significantly enhanced by the presence of transition metal complexes. jsynthchem.comjsynthchem.com
The choice of reducing agent and reaction conditions is critical to ensure the preservation of the bromo and amide functionalities within the this compound structure.
Table 1: Comparison of Reagents for Selective Nitro Group Reduction
| Reagent System | Conditions | Advantages | Potential Considerations |
| H₂, Pd/C | Pressurized H₂ gas, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Potential for dehalogenation (C-Br bond cleavage) |
| Fe, HCl | Acidic aqueous medium, heat | Inexpensive, reliable | Requires stoichiometric metal, acidic workup |
| SnCl₂·2H₂O | Solvent (e.g., EtOH), often at reflux | Good chemoselectivity | Tin waste products |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, room temperature | Mild conditions, high selectivity jsynthchem.comjsynthchem.com | Requires catalyst preparation/handling |
Halogen Substitution Reactions and Other Electrophilic/Nucleophilic Modifications at the Bromine Site
The bromine atom on the benzoyl ring of this compound serves as a valuable site for introducing further molecular diversity, primarily through cross-coupling reactions. The carbon-bromine bond can be subjected to various nucleophilic and transition-metal-catalyzed substitutions, making it a key handle for creating analogues with modified substituents at this position. vanderbilt.edunih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern synthetic chemistry. Potential transformations at the bromine site include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new C-N bond, replacing the bromine with a substituted amino group.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Stille Coupling: Reaction with an organotin reagent to form a new C-C bond.
These reactions would transform the 4-bromo moiety into a more complex substituted phenyl group, significantly altering the molecule's steric and electronic properties for structure-activity relationship studies.
Table 2: Potential Cross-Coupling Reactions at the Bromine Site
| Reaction Name | Coupling Partner | Resulting Functional Group |
| Suzuki Coupling | R-B(OH)₂ | Aryl, Alkyl (R) |
| Heck Coupling | H₂C=CHR | Alkenyl (-CH=CHR) |
| Buchwald-Hartwig | R₂NH | Amino (-NR₂) |
| Sonogashira | R-C≡CH | Alkynyl (-C≡CR) |
| Cyanation | CN⁻ source (e.g., Zn(CN)₂) | Cyano (-CN) |
The Finkelstein reaction, which involves converting an aryl chloride to a bromide or iodide using a sodium halide in acetone, is a classic halide exchange method, although it is more commonly applied to alkyl halides. vanderbilt.edu For aryl bromides, direct nucleophilic aromatic substitution is generally difficult unless the ring is highly activated by electron-withdrawing groups, which is not the case for the 4-bromobenzoyl ring in this molecule. Therefore, transition-metal catalysis is the most viable strategy for modifying the bromine site.
Synthesis of Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of this compound is a cornerstone of medicinal chemistry research, aimed at elucidating structure-activity relationships (SAR). nih.gov By systematically modifying the parent structure and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features. Several analogues have been synthesized by altering substituents on both aromatic rings. nih.govnih.govnih.govnih.gov
Modifications often involve:
Positional Isomerism: Moving the nitro group to the ortho or meta position on the N-phenyl ring, such as in 4-Bromo-N-(2-nitrophenyl)benzamide. nih.gov
Substitution on the Nitro-bearing Ring: Introducing additional functional groups. An example is 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, where a methoxy (B1213986) group is added to the nitrophenyl ring. nih.gov
Substitution on the Bromo-bearing Ring: Replacing the bromine with other groups or introducing additional substituents.
Removal of Functional Groups: Synthesizing simplified versions, such as 4-Bromo-N-phenyl-benzamide, to assess the contribution of the nitro group. nih.gov
Table 3: Synthesized Analogues of this compound for SAR Studies
| Compound Name | Modification from Parent Structure | Reference |
| 4-Bromo-N-(2-nitrophenyl)benzamide | Nitro group at position 2 instead of 4 | nih.gov |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Nitro group at position 2; Methoxy group at position 4 | nih.gov |
| N-(4-Bromophenyl)-4-nitrobenzamide | Isomeric structure; positions of bromo and nitro groups swapped | nih.gov |
| 4-Bromo-N-phenylbenzamide | Lacks the nitro group | nih.gov |
| 4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide | Nitro group at position 3; Fluoro group at position 4 | sigmaaldrich.com |
| 4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide | Nitro group at position 2; tert-Butyl group at position 4 | sigmaaldrich.com |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo N 4 Nitrophenyl Benzamide
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the characteristic functional groups within the 4-bromo-N-(4-nitrophenyl)benzamide molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Asymmetric and Symmetric Nitro Stretching Modes and C-Br Vibrations
FT-IR spectroscopy is a powerful tool for probing the vibrational modes of a molecule. In the analysis of this compound, specific regions of the infrared spectrum are of particular interest for confirming its structure.
The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric and a symmetric stretch. For similar nitroaromatic compounds, the asymmetric stretching vibration of the nitro group typically appears at a higher frequency than the symmetric stretch. For instance, in 4-nitrophenyl-4'-nitrobenzoate, the asymmetric and symmetric nitro stretching vibrations are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The C=C aromatic stretching vibrations are also identifiable in the spectrum. researchgate.net
The carbon-bromine (C-Br) stretching vibration is another key feature. In aromatic bromo compounds, the C-Br stretching vibration is typically found in the range of 650-395 cm⁻¹. researchgate.net The presence of this heavy atom can lead to a combination of vibrations, making its assignment significant. researchgate.net
The amide group also presents characteristic bands. The N-H stretching vibration is typically observed as a broad peak, with a study on N-butyl-4-nitroaniline showing it at 3359 cm⁻¹. researchgate.net The C=O stretching of the amide is also a prominent feature.
FT-Raman Spectroscopy: Complementary Vibrational Assignments and Charge Transfer Interactions
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and for studying electronic effects like charge transfer. The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through a π-conjugated system. esisresearch.org
In systems with donor and acceptor groups, such as the dimethylamino and nitro groups in some aromatic compounds, intramolecular charge transfer (ICT) can be investigated. nih.gov This process can be observed through changes in the vibrational spectra, particularly in the skeletal modes of the aromatic rings. nih.gov The study of such interactions is crucial for understanding the electronic properties of the molecule, which can influence its reactivity and potential applications. For instance, the charge transfer mechanism has been studied in systems involving 4-mercaptobenzoic acid and PEDOT:PSS, where the degree of charge transfer was calculated. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift Analysis and Multiplicity Patterns
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. hw.ac.uk The chemical shift (δ) of a proton is influenced by its electronic environment. hw.ac.uk
For this compound, the aromatic protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The protons on the 4-bromophenyl ring and the 4-nitrophenyl ring will exhibit distinct signals. The protons on the 4-bromophenyl ring are expected to show a characteristic AA'BB' or a pair of doublets pattern. Similarly, the protons on the 4-nitrophenyl ring will also likely appear as a pair of doublets. The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. hw.ac.ukresearchgate.net In some benzamide (B126) derivatives, this signal can be observed at a downfield chemical shift. researchgate.net
Table 1: Representative ¹H NMR Data for Related Benzamide Structures
| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities |
| N-(4-bromophenyl)benzamide rsc.org | CDCl₃ | δ 7.48-7.52 (m, 4H), 7.55-7.59 (m, 3H), 7.81 (s, 1H), 7.86 (d, J = 7.6 Hz, 2H) |
| 4-BROMOBENZAMIDE (B181206) chemicalbook.com | DMSO-d₆ | δ 8.1 (br s), 7.84 (d), 7.68 (d), 7.5 (br s) |
| 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide esisresearch.org | DMSO-d₆ | δ 1.21 (t, 3H, CH₃), 2.69 (q, 2H, CH₂), 7.08 (d, 1H), 7.38 (d, 2H), 7.91 (d, 2H), 7.99 (dd, 1H), 8.78 (d, 1H), 9.55 (s, 1H, OH) |
This table presents data for structurally similar compounds to provide an expected range for the title compound's spectral features.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Characteristic Chemical Shifts for Aromatic and Carbonyl Carbons
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each non-equivalent carbon atom gives a distinct signal. hw.ac.uk
For this compound, the carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically in the range of 165-170 ppm. hw.ac.ukias.ac.in The aromatic carbons will appear in the range of approximately 110-150 ppm. hw.ac.ukoregonstate.edu The carbon atom attached to the bromine (ipso-carbon) experiences a "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons attached to the nitro group and the amide nitrogen will also have characteristic chemical shifts.
Table 2: Representative ¹³C NMR Data for Related Benzamide Structures
| Compound | Solvent | Characteristic Chemical Shifts (ppm) |
| N-(4-bromophenyl)benzamide rsc.org | DMSO-d₆ | δ 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 (C=O) |
| General Aromatic Amides ias.ac.in | - | Carbonyl carbon: ~170 ppm |
| Halogen-substituted Benzenes stackexchange.com | - | Ipso-carbon attached to Br shows an upfield shift due to the heavy atom effect. |
This table presents data for structurally similar compounds to provide an expected range for the title compound's spectral features.
Two-Dimensional NMR Techniques: HSQC and HMBC Correlations for Definitive Atom Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. columbia.edu It allows for the definitive assignment of which proton is attached to which carbon. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the fragments of the molecule and confirming the connectivity between the 4-bromobenzoyl group and the 4-nitroaniline (B120555) moiety through the amide linkage. For example, a correlation would be expected between the amide proton (N-H) and the carbonyl carbon, as well as the carbons of the nitrophenyl ring.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₉BrN₂O₃), the theoretical monoisotopic mass provides a definitive benchmark for its identification. Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum offers a roadmap to its molecular structure.
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily initiated by cleavage of the relatively weak amide C-N bond. This alpha-cleavage is a characteristic fragmentation route for amides. miamioh.edu
The most prominent fragmentation pathway involves the heterolytic cleavage of the amide bond, leading to the formation of a stable 4-bromobenzoyl cation. This cation is resonance-stabilized and represents one of the most abundant fragments in the spectrum. This primary fragment can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule to yield the 4-bromophenyl cation.
An alternative fragmentation involves the formation of a radical cation derived from the 4-nitroaniline portion of the molecule. Further fragmentation of the nitrophenyl group can also occur, typically involving the loss of a nitro group (NO₂) or nitrogen monoxide (NO). The following table outlines the proposed major fragments, their calculated monoisotopic m/z values, and their chemical formulas.
Table 1: Proposed HRMS Fragmentation Data for this compound
| Proposed Fragment | Chemical Formula | Calculated m/z |
|---|---|---|
| [M]⁺ (Molecular Ion) | [C₁₃H₉BrN₂O₃]⁺ | 320.9845 / 322.9825 |
| [M-NO₂]⁺ | [C₁₃H₉BrNO]⁺ | 273.9893 / 275.9872 |
| [4-bromobenzoyl cation] | [C₇H₄BrO]⁺ | 182.9491 / 184.9471 |
| [4-bromophenyl cation] | [C₆H₄Br]⁺ | 154.9545 / 156.9525 |
| [4-nitrophenylaminyl radical cation] | [C₆H₅N₂O₂]⁺ | 137.0345 |
Note: m/z values are shown for both bromine isotopes (⁷⁹Br / ⁸¹Br) where applicable.
This fragmentation map, starting with the critical amide bond cleavage, provides a clear and logical deconstruction of the molecule that can be verified and refined using experimental HRMS data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbitals
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within its extensive conjugated system, which includes two phenyl rings linked by an amide bridge.
The key chromophores in the molecule are the 4-bromobenzoyl moiety and the 4-nitrophenyl moiety. The spectrum is expected to exhibit two main types of transitions:
π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The conjugation across the amide linkage allows for an extended π system, which typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. The electron-withdrawing nitro group (-NO₂) and the electron-donating amide nitrogen further influence the energy of these transitions.
n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the oxygens of the nitro group) to an antibonding π* orbital. These transitions occur at longer wavelengths than the π → π* transitions but are often much weaker and can sometimes be obscured by the more intense bands.
The electronic spectrum of the parent compound, N-(4-nitrophenyl)benzamide, shows a strong absorption band, which can be attributed to the π → π* transition of the entire conjugated system. nist.gov The introduction of the bromine atom in the para position of the benzoyl ring is expected to act as an auxochrome, causing a slight bathochromic shift due to its electronic effects and mass. The primary absorption band is largely associated with the charge transfer character from the benzamide portion to the nitrophenyl ring, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (aromatic/amide) → π* (aromatic/nitro) | 280-350 nm | High |
The precise λ_max and molar absorptivity are determined by the solvent polarity, as solvatochromic effects can alter the energy levels of the ground and excited states differently. Analysis of these electronic transitions is fundamental to understanding the photophysical properties and potential applications of the molecule in areas involving light absorption.
Crystallographic Investigations and Supramolecular Assembly of 4 Bromo N 4 Nitrophenyl Benzamide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This analysis is fundamental to understanding the molecular structure and packing of a compound.
Determination of Crystal System and Space Group
The crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide has been determined to belong to the triclinic crystal system with the space group P-1 nih.gov. This indicates a low-symmetry crystal lattice. The unit cell parameters for this compound are reported as a = 3.8338 (4) Å, b = 12.6784 (13) Å, c = 24.918 (2) Å, with angles α = 81.875 (8)°, β = 88.386 (7)°, and γ = 85.460 (8)° nih.gov.
Table 1: Crystal Data and Structure Refinement for 4-Bromo-N-(2-nitrophenyl)benzamide
| Parameter | Value |
|---|---|
| Crystal system | Triclinic nih.gov |
| Space group | P-1 nih.gov |
| a (Å) | 3.8338 (4) nih.gov |
| b (Å) | 12.6784 (13) nih.gov |
| c (Å) | 24.918 (2) nih.gov |
| α (°) | 81.875 (8) nih.gov |
| β (°) | 88.386 (7) nih.gov |
| γ (°) | 85.460 (8) nih.gov |
| Volume (ų) | 1195.1 (2) nih.gov |
| Z | 4 nih.gov |
Analysis of Asymmetric Unit Content and Molecular Conformation
The asymmetric unit of 4-Bromo-N-(2-nitrophenyl)benzamide contains two independent molecules, designated as A and B nih.gov. This means that the entire crystal structure can be generated by applying the symmetry operations of the P-1 space group to these two unique molecules. The presence of multiple molecules in the asymmetric unit often indicates subtle differences in their conformations.
Dihedral Angles Between Aromatic Rings and Planarity of the Amide Linkage
The degree of twisting in the molecule is quantified by the dihedral angles between the planes of the two aromatic rings. For the two independent molecules (A and B) of 4-Bromo-N-(2-nitrophenyl)benzamide in the asymmetric unit, these dihedral angles are 16.78 (15)° and 18.87 (14)°, respectively nih.gov. These values indicate a significant deviation from coplanarity. In a related compound, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the dihedral angle between the benzene (B151609) rings is reported to be much smaller, at 2.90 (8)° nih.gov.
The central amide linkage (-CONH-) in benzanilides generally exhibits a high degree of planarity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This planarity is crucial for the establishment of intermolecular hydrogen bonds.
Intermolecular Interactions and Crystal Packing Motifs
N-H⋯O Hydrogen Bonding Networks and Intramolecular Hydrogen Bonds
In the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide, a key feature is the presence of an intramolecular N-H⋯O hydrogen bond in each of the two independent molecules nih.gov. This interaction occurs between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group. This intramolecular hydrogen bond leads to the formation of a stable six-membered ring, often referred to as an S(6) motif nih.govnih.gov.
Due to the formation of this strong intramolecular hydrogen bond, the amide N-H group is not available for forming classical intermolecular N-H⋯O hydrogen bonds, which are commonly observed in other benzamide (B126) derivatives nih.gov.
C-H⋯O Interactions and Their Contribution to Crystal Packing
In the absence of strong intermolecular N-H⋯O hydrogen bonds, the crystal packing of 4-Bromo-N-(2-nitrophenyl)benzamide is primarily stabilized by a network of weak C-H⋯O interactions nih.gov. These interactions involve hydrogen atoms from the aromatic rings acting as donors and the oxygen atoms of the carbonyl and nitro groups acting as acceptors.
Table 3: Intermolecular Interactions in 4-Bromo-N-(2-nitrophenyl)benzamide
| Interaction Type | Description |
|---|---|
| Intramolecular N-H⋯O | Forms an S(6) ring motif within each molecule nih.govnih.gov. |
| Intermolecular C-H⋯O | Connects molecules into chains and networks, stabilizing the crystal packing nih.gov. |
| Interaction Type | Compound | Distance (Å) | Significance |
|---|---|---|---|
| Br⋯Br | 4-Bromo-N-(2-nitrophenyl)benzamide | 3.4976 (7) | Stabilizes molecular chains within the crystal lattice. nih.gov |
π-π Stacking Interactions and Aromatic Ring Overlaps
The presence of two aromatic rings in the 4-Bromo-N-(4-nitrophenyl)benzamide molecule—the 4-bromophenyl group and the 4-nitrophenyl group—creates the potential for π-π stacking interactions, which are crucial in the formation of supramolecular structures. researchgate.net These non-covalent interactions arise from the electrostatic interactions between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements including parallel-displaced (offset) and T-shaped configurations. stfc.ac.uk At smaller intermolecular distances (less than 5 Å), a preference for offset parallel contacts is often observed, which mimics the structure of graphite. stfc.ac.uk In the crystal packing of related benzamide derivatives, π-π interactions, alongside hydrogen bonds, are known to be effective in stabilizing the structure, contributing to the formation of a three-dimensional network. researchgate.net While the molecular structure of an isomer, N-(4-Bromo-phenyl)-4-nitro-benzamide, shows a nearly parallel orientation with a small dihedral angle of 3.6 (7)° between the benzene rings, specific details of π-π stacking geometries, such as centroid-to-centroid distances, are not always explicitly detailed. nih.gov
Graph-Set Analysis of Supramolecular Architectures (e.g., R-motifs, C-chains)
Graph-set analysis is a powerful tool for systematically describing and classifying the hydrogen-bonding patterns within a crystal structure. In analogues of this compound, a variety of motifs are observed.
A common feature is the intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring motif denoted as S(6) in graph-set notation. nih.govnih.gov This interaction contributes to the planarity of the amide bridge relative to the adjacent nitro-substituted ring.
Intermolecular interactions lead to more complex patterns. For instance, in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, weak C—H⋯O and C—H⋯Br interactions link molecules into chains, forming a distinct R22(8) ring motif between pairs of molecules. nih.gov In the structure of 4-Bromo-N-(2-nitrophenyl)benzamide, a combination of C—H⋯O interactions results in the formation of R22(10), R22(15), and even large R66(32) edge-fused rings that propagate along a crystallographic direction. nih.gov In other related structures, N—H⋯O hydrogen bonds can form simple C(4) chains, which are then interlinked by C—H⋯O interactions to build up more complex sheets and three-dimensional networks. researchgate.net
| Motif | Description | Example Compound | Reference |
|---|---|---|---|
| S(6) | Intramolecular N—H⋯O hydrogen bond forming a 6-membered ring. | 4-Bromo-N-(2-nitrophenyl)benzamide | nih.gov |
| R22(8) | Intermolecular ring formed by C—H⋯O and C—H⋯Br interactions. | 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | nih.gov |
| R22(10) | Intermolecular ring formed by weak C—H⋯O interactions. | 4-Bromo-N-(2-nitrophenyl)benzamide | nih.gov |
| C(4) | Intermolecular chain formed by N—H⋯O hydrogen bonds. | 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide | researchgate.net |
Advanced Crystallographic Refinement Techniques and Challenges
The accurate determination of the crystal structure of this compound and related compounds often requires the use of advanced refinement techniques to address inherent challenges in the crystallographic data.
Addressing Disorder in Crystal Structures (e.g., Rotational Disorder of Aromatic Rings)
Disorder is a common phenomenon in molecular crystals where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. rsc.org In compounds structurally similar to this compound, such as 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide, rotational disorder of an aromatic ring has been explicitly observed and resolved. researchgate.net In this case, the benzoic acid ring was found to be disordered over two distinct orientations due to rotation around the C—C(=O) bond. researchgate.net
Addressing such disorder during crystallographic refinement involves modeling the disordered group with partial occupancies for the atoms in each orientation. For the aforementioned sulfonylbenzamide, the two orientations were refined with an occupancy ratio of 0.525 (9) to 0.475 (9). researchgate.net This approach allows for an accurate representation of the electron density and results in a more reliable final crystal structure model.
Mitigation of Thermal Motion Effects on Atomic Displacement Parameters
Atoms in a crystal lattice are not static; they vibrate about their mean positions. This thermal motion can affect the quality of diffraction data and is modeled using atomic displacement parameters (ADPs). To minimize these effects and obtain more precise atomic coordinates, X-ray diffraction data collection is often performed at low temperatures. For instance, the crystal structure analysis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide was conducted at 100 K using a nitrogen cryostat. nih.gov This cryogenic cooling reduces the amplitude of atomic vibrations, leading to sharper diffraction spots at higher angles and a more accurate determination of bond lengths and angles. The thermal motion is typically represented by ellipsoids, with their size and shape indicating the magnitude and direction of the vibration.
Resolution of Twinned Crystal Data using Advanced Software (e.g., SHELXD, SHELXE)
Crystal twinning occurs when two or more crystals intergrow in a symmetrical, non-random manner. This can complicate structure determination because the resulting diffraction pattern is a superposition of the patterns from each twin component. While not explicitly reported as a challenge for this compound itself, twinning is a potential issue in crystallography that requires specialized software for resolution. Programs from the SHELX suite, such as SHELXD and SHELXE, are powerful tools used for solving and refining crystal structures, including those from twinned crystals. These programs incorporate algorithms to identify twinning, separate the contributions from different twin domains, and allow for successful refinement of the crystal structure. The broader SHELXTL software package is commonly used for structure solution and refinement of related benzamide compounds. nih.gov
Computational Chemistry Approaches to 4 Bromo N 4 Nitrophenyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of compounds. For a molecule like 4-Bromo-N-(4-nitrophenyl)benzamide, DFT calculations would provide fundamental insights into its stability, reactivity, and charge distribution.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a suitable basis set, such as B3LYP/6-31G(d,p), the calculation adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
For related benzanilide (B160483) structures, studies reveal that the molecules are generally not planar. For instance, in 4-Bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the two benzene (B151609) rings were found to be 16.78(15)° and 18.87(14)° in the two molecules present in the asymmetric unit. nih.gov In another analogue, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the dihedral angle between the two benzene rings is significantly smaller at 2.90(8)°. nih.gov These findings suggest that the conformation of this compound would also feature a twist between the two phenyl rings, influenced by the amide linkage and the electronic nature of the substituents. An intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of the nitro group is also a likely feature, which would contribute to the planarity and stability of that portion of the molecule. nih.gov
A detailed conformational analysis would involve rotating key single bonds (like the C-N amide bond and the bonds connecting the phenyl rings to the amide group) to map the potential energy surface and identify all low-energy conformers and the transition states connecting them.
Table 1: Representative Geometric Parameters from Analogous Crystal Structures
| Compound | Dihedral Angle Between Phenyl Rings | Key Feature |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 16.78° and 18.87° | Two molecules in asymmetric unit. nih.gov |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 2.90° | Near co-planarity of rings. nih.gov |
This table presents data from similar compounds to illustrate the type of information obtained from geometry optimization and crystallographic studies.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich bromobenzamide moiety, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. DFT calculations would quantify the energies of these orbitals and the resulting energy gap, allowing for the prediction of the molecule's kinetic stability and its propensity to undergo charge transfer.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP surface would be expected to show:
Negative regions (nucleophilic sites): Concentrated around the oxygen atoms of the carbonyl and nitro groups, which are susceptible to electrophilic attack.
Positive regions (electrophilic sites): Located around the amide hydrogen and the aromatic protons, indicating sites prone to nucleophilic attack.
This analysis is invaluable for predicting how the molecule will interact with other molecules, including potential receptor sites in a biological system.
Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. These interactions, known as hyper-conjugative interactions, indicate charge delocalization from lone pairs or bonding orbitals into anti-bonding orbitals.
Non-Linear Optical (NLO) Properties Prediction from Theoretical Calculations
Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The presence of the electron-donating bromo-substituted ring system and the electron-accepting nitro-substituted ring connected by a π-conjugated amide bridge suggests that this compound could possess NLO activity.
Theoretical calculations using DFT can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO response. The calculation would involve applying an external electric field within the DFT framework to determine the molecule's electronic response.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
While no specific molecular docking studies have been reported for this compound, its structural motifs are common in biologically active compounds. For example, benzamide (B126) derivatives have been investigated as inhibitors for various enzymes. A docking study for this compound would involve:
Selecting a relevant protein target.
Generating the 3D structure of this compound.
Using a docking program (e.g., AutoDock) to place the ligand into the protein's active site in various conformations.
Scoring the poses based on binding energy to identify the most likely binding mode.
The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues, providing a hypothesis for its potential biological activity.
Prediction of Binding Affinities and Binding Poses with Target Enzymes/Proteins
The prediction of how a small molecule like this compound might bind to a protein's active site is a fundamental aspect of computational drug design. This process, known as molecular docking, estimates the preferred orientation of a ligand when bound to a receptor and predicts the strength of the interaction, often expressed as a binding affinity or docking score. Despite the availability of numerous computational tools and methodologies for such predictions, a thorough search of the scientific literature did not yield any studies that have performed molecular docking of this compound with any specific enzyme or protein target. Consequently, there is no data available on its predicted binding affinities or preferred binding poses within a biological macromolecule.
Analysis of Specific Interacting Residues and Halogen Bonds
Following a docking simulation, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein is crucial for understanding the basis of binding. This includes identifying key hydrogen bonds, hydrophobic interactions, and, particularly relevant for a brominated compound, halogen bonds. Halogen bonding is a non-covalent interaction involving a halogen atom that can play a significant role in molecular recognition and binding affinity. Regrettably, due to the lack of docking studies for this compound, there are no reports identifying specific interacting residues or analyzing the potential role of its bromine atom in forming halogen bonds with protein targets.
Emerging Applications of 4 Bromo N 4 Nitrophenyl Benzamide in Advanced Materials Science
Utilization in the Development of Novel Organic Functional Materials
The inherent properties of 4-Bromo-N-(4-nitrophenyl)benzamide, such as its polarized amide linkage, the presence of an electron-withdrawing nitro group, and a reactive bromo substituent, make it a promising candidate for the creation of novel organic functional materials. While direct applications in devices are still an emerging area of research, its structural motifs are found in compounds used in various advanced technologies.
Research into related benzamide (B126) derivatives suggests potential applications for this compound in fields such as organic electronics. The amide linkage contributes to molecular rigidity and can facilitate charge transport, a crucial factor in the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The nitro group, being strongly electron-withdrawing, can be used to tune the electron affinity of the molecule, which is a key parameter in the design of n-type semiconductor materials for organic electronics.
Furthermore, the bromo- and nitro-substituents on the phenyl rings create a significant dipole moment, which could lead to interesting non-linear optical (NLO) properties. Molecules with large hyperpolarizabilities are essential for applications in optical communications and data storage. The specific arrangement of donor and acceptor groups in this compound could be exploited to optimize its NLO response.
The synthesis of derivatives of N-(4-nitrophenyl)benzamide for incorporation into larger molecular systems has been explored. For instance, related structures are used as precursors for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. This highlights the role of this compound as a versatile building block.
Supramolecular Design Principles for Tailored Material Properties
The ability of this compound to self-assemble into well-defined supramolecular structures is a key aspect of its potential in materials science. This self-assembly is governed by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
The crystal structure of this compound and its analogs has been the subject of detailed studies. nih.govnih.govnih.gov These investigations reveal the critical role of the amide N-H group and the nitro group's oxygen atoms in forming robust intermolecular hydrogen bonds. nih.gov These hydrogen bonds often lead to the formation of one-dimensional chains or two-dimensional sheets, which are fundamental to establishing long-range order in the solid state.
A particularly interesting feature is the presence of the bromine atom, which can participate in halogen bonding. Halogen bonds are directional interactions between a halogen atom and a Lewis base, and they are increasingly being used as a tool in crystal engineering to control the assembly of molecules. In the crystal structure of a related compound, 4-bromo-N-(2-nitrophenyl)benzamide, Br···Br interactions with a distance of 3.4976 Å have been observed, indicating the role of halogen bonding in the crystal packing. nih.gov Similarly, short contacts between the bromine and oxygen atoms (Br···O) have been noted in the crystal structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, with a distance of 3.2018 Å. nih.gov
The aromatic rings of the molecule also contribute to its self-assembly through π-π stacking interactions. The dihedral angle between the two benzene (B151609) rings in N-(4-Bromophenyl)-4-nitrobenzamide is relatively small at 3.6 (7)°, which can facilitate parallel stacking arrangements. nih.gov The interplay of these various non-covalent interactions allows for a high degree of control over the final solid-state architecture, which in turn dictates the macroscopic properties of the material.
Table 1: Crystallographic Data for 4-Bromo-N-(2-nitrophenyl)benzamide nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₉BrN₂O₃ |
| Molecular Weight | 321.13 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8338 (4) |
| b (Å) | 12.6784 (13) |
| c (Å) | 24.918 (2) |
| α (°) | 81.875 (8) |
| β (°) | 88.386 (7) |
| γ (°) | 85.460 (8) |
| Volume (ų) | 1195.1 (2) |
| Z | 4 |
Potential for Integration into Polymer Architectures for Specific Applications
The integration of this compound into polymer architectures offers a promising route to developing high-performance materials with specific functionalities. The presence of the reactive bromine atom and the potential to modify the nitro group make this compound a versatile monomer or additive for polymerization reactions.
One area of significant potential is in the development of high-performance polymers such as aromatic polyamides. These materials are known for their exceptional thermal stability and mechanical strength. By incorporating this compound as a comonomer, it is possible to introduce specific properties into the polymer chain. For example, the bromine atoms can serve as sites for post-polymerization modification, allowing for the grafting of other functional groups to tailor the polymer's properties for applications such as gas separation membranes or flame retardants. mdpi.com
The synthesis of electroactive polymers is another promising avenue. mdpi.comnih.gov The electron-withdrawing nature of the nitro group can enhance the electron-accepting properties of a polymer, making it suitable for use in electronic devices. Furthermore, the rigid benzamide unit can contribute to a more ordered polymer structure, which can improve charge mobility. Research on poly(amide-imide)s containing triphenylamine (B166846) units has shown that the incorporation of benzamide spacers can enhance the electrochemical and electrochromic stability of the polymers. mdpi.com
The bromine atom on the phenyl ring can also be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to create conjugated polymers. These materials are of great interest for their applications in organic solar cells, sensors, and light-emitting diodes. The ability to precisely control the chemical structure of the resulting polymer by starting with a well-defined monomer like this compound is a significant advantage.
Moreover, the compound could be used as an additive in existing polymer matrices to enhance specific properties. For example, its incorporation into cyclotriphosphazene-based polymers has been explored to improve their thermal and fire-retardant properties. mdpi.com The presence of nitrogen and phosphorus in the cyclotriphosphazene (B1200923) ring, combined with the properties of the benzamide derivative, can lead to materials with enhanced stability and safety characteristics for use in demanding applications like automotive components and protective coatings. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-N-(4-nitrophenyl)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-nitroaniline via amide bond formation. Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt).
- Reaction with 4-nitroaniline in anhydrous solvents (e.g., DCM or THF) under inert atmosphere .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Activation | Thionyl chloride, 60°C, 2h | 85–90% |
| Coupling | 4-Nitroaniline, DCM, RT, 12h | 70–75% |
| Purification | Ethanol/water recrystallization | 95% purity |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Dihedral angles : The phenyl and nitrophenyl rings form a dihedral angle of ~58.6°, with the amide group twisted ~30° relative to both rings .
- Hydrogen bonding : Intermolecular N–H⋯O bonds (2.89–3.02 Å) create 3D networks, critical for crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., bromine displacement). Achieves 15–20% higher yields vs. batch reactors .
- Catalyst screening : Pd/DABCO systems enhance coupling efficiency in inert atmospheres .
- Troubleshooting : Monitor intermediates via LC-MS to identify hydrolysis byproducts; adjust pH to stabilize the amide bond .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or acetyltransferase) to clarify mechanisms. For example, IC₅₀ values <10 µM suggest strong binding to bacterial PPTases .
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Data normalization : Control for solvent effects (DMSO tolerance <1%) and use standardized MTT protocols .
Q. How can computational methods predict and enhance the compound’s pharmacological profile?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial PPTases). Key residues: Arg154 and Asp89 in E. coli PPTase .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with logP values (experimental: 3.2 ± 0.1) to optimize bioavailability .
- Data Table :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| E. coli PPTase | -8.9 | H-bond with Asp89; π-stacking with Phe120 |
| Human Aurora B kinase | -6.2 | Weak van der Waals contacts |
Specialized Applications
Q. What role does this compound play in enhancing homologous recombination (HR) in genetic studies?
- Methodological Answer :
- RS-1 analog : At 10 µM, it increases HR efficiency by 40–50% in diplonemid transfection assays by stabilizing RAD51 filaments .
- Protocol : Pre-treat cells for 2h before electroporation; combine with CRISPR/Cas9 for knock-in optimization .
Q. How do crystal packing interactions influence material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
